molecular formula C12H11BrN2O3 B13711024 5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13711024
M. Wt: 311.13 g/mol
InChI Key: MVKYEFTWNWCLNA-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reactions with high atom economy and functional group tolerance . These methods ensure efficient production while maintaining the integrity of the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(2,6-dimethoxyphenyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

5-bromo-4-(2,6-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O3/c1-17-7-4-3-5-8(18-2)10(7)11-12(13)15-9(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI Key

MVKYEFTWNWCLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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